2,2,4-Trimethylpentan-1-amine hydrochloride
Description
Historical Context and Nomenclature Development
2,2,4-Trimethylpentan-1-amine hydrochloride (CAS 1376325-40-4) emerged as a compound of interest in the late 20th century, with its synthesis first documented in pharmaceutical patent literature. The compound’s systematic name derives from its branched alkane backbone (2,2,4-trimethylpentane) and the substitution of an amine group at the first carbon position, followed by hydrochloric acid salt formation. Early research focused on its utility as a precursor in asymmetric synthesis, particularly for producing chiral amines critical to drug development. The "hydrochloride" designation reflects its ionic form, which enhances stability and solubility compared to the free base.
Chemical Classification and Taxonomic Position
This compound belongs to the aliphatic amine hydrochlorides subclass, characterized by a saturated carbon chain and a protonated amine group bonded to a chloride ion. Its taxonomic hierarchy is as follows:
| Category | Classification |
|---|---|
| Class | Organic compounds |
| Subclass | Amines |
| Branch | Alkylamines |
| Specific Group | Branched-chain alkylammonium salts |
The molecular formula C₈H₂₀ClN (molecular weight: 165.7 g/mol) distinguishes it from simpler amines like allylamine (C₃H₇NH₂). Its structure features a quaternary carbon center at position 2, contributing to steric hindrance that influences reactivity.
Relationship to Parent Compound (2,2,4-Trimethylpentan-1-amine)
The hydrochloride form is derived from 2,2,4-trimethylpentan-1-amine (C₈H₁₉N, molecular weight: 129.24 g/mol) through acid-base neutralization. Key differences between the two forms include:
| Property | Parent Amine | Hydrochloride Salt |
|---|---|---|
| Solubility | Low in polar solvents | High in water and methanol |
| Stability | Prone to oxidation | Enhanced shelf life |
| Applications | Limited to non-aqueous systems | Broad pharmaceutical utility |
The protonation of the amine group in the hydrochloride form reduces nucleophilicity, making it less reactive in alkylation reactions but more suitable for controlled synthetic pathways.
Significance in Chemical Research and Industry
2,2,4-Trimethylpentan-1-amine hydrochloride has become pivotal in multiple domains:
- Pharmaceutical Synthesis : Serves as a chiral building block for analgesics like Tapentadol, where its steric bulk directs stereoselective reactions.
- Organic Methodology : Enables reductive amination protocols, as demonstrated in the preparation of imidazo[1,2-a]pyridine derivatives.
- Industrial Catalysis : Acts as a ligand precursor in transition-metal complexes for cross-coupling reactions.
Recent studies highlight its role in synthesizing N-heterocyclic carbene (NHC) ligands, which are essential in Grubbs-type olefin metathesis catalysts. The compound’s branched structure also mimics hydrocarbon chains in fuel additives, though its primary industrial use remains in fine chemical production.
Properties
IUPAC Name |
2,2,4-trimethylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-7(2)5-8(3,4)6-9;/h7H,5-6,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQOPYGMPXFQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylpentan-1-amine hydrochloride typically involves the reaction of 2,2,4-Trimethylpentan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for 2,2,4-Trimethylpentan-1-amine hydrochloride involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylpentan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce the corresponding amine .
Scientific Research Applications
2,2,4-Trimethylpentan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a stimulant and in weight loss supplements.
Industry: Utilized in the production of various industrial chemicals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylpentan-1-amine hydrochloride involves its interaction with molecular targets in biological systems. It is known to act as a stimulant by increasing the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased alertness, energy, and focus .
Comparison with Similar Compounds
Comparison with Structurally Similar Amine Hydrochlorides
Structural Analogues
The following compounds share structural similarities with 2,2,4-trimethylpentan-1-amine hydrochloride but differ in substituent placement, branching, or functional groups:
Key Observations :
- Functional Groups: Compounds like 4-methoxy-4-methylpentan-1-amine hydrochloride introduce polar methoxy groups, enhancing solubility in polar solvents relative to the nonpolar target compound .
- Aromatic vs. Aliphatic : The presence of a methoxyphenyl group (e.g., in ) introduces π-π stacking capabilities, which are absent in the purely aliphatic target compound .
Physicochemical Properties
Limited quantitative data are available for the target compound, but comparisons can be inferred from analogues:
| Property | 2,2,4-Trimethylpentan-1-amine HCl | 4-Methoxy-4-methylpentan-1-amine HCl | 3,4,4-Trimethylpentan-1-amine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 165.71 | 189.66 | 165.71 |
| Polarity | Low (aliphatic) | Moderate (methoxy group) | Low (aliphatic) |
| Solubility | Likely soluble in organic solvents | Higher aqueous solubility | Similar to target |
| Synthesis Yield | Not reported | 51% (via hydrogenation) | Not reported |
Notes:
- The methoxy-substituted analogue () demonstrates higher aqueous solubility due to its polar functional group, whereas the target compound is more lipophilic .
- Synthesis yields for branched amines often depend on steric effects; the 51% yield for 4-methoxy-4-methylpentan-1-amine HCl suggests moderate efficiency in hydrogenation steps .
Biological Activity
2,2,4-Trimethylpentan-1-amine hydrochloride is a synthetic organic compound recognized for its diverse biological activities. Its molecular formula is CHClN, with a molecular weight of 165.71 g/mol. This compound features a branched alkyl chain, which contributes to its unique chemical properties and biological interactions.
The biological activity of 2,2,4-Trimethylpentan-1-amine hydrochloride primarily involves its stimulant properties. It acts by interacting with neurotransmitter systems, particularly influencing the release of norepinephrine and dopamine. This interaction enhances alertness, energy levels, and cognitive focus, making it a subject of interest in pharmacological studies related to cognitive enhancement and weight loss applications .
Biological Applications
Pharmacological Studies : This compound is utilized in various pharmacological assays to evaluate its binding affinity to specific receptor sites. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed to analyze its interactions with biochemicals .
Neurotransmitter Interaction : Research indicates that 2,2,4-Trimethylpentan-1-amine hydrochloride increases the release of neurotransmitters like norepinephrine and dopamine. This mechanism underlies its potential applications in treating conditions related to cognitive deficits and mood disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of 2,2,4-Trimethylpentan-1-amine hydrochloride:
- Cognitive Enhancement : In a study examining the effects of various amines on cognitive function, 2,2,4-Trimethylpentan-1-amine hydrochloride was shown to significantly improve memory retention in animal models.
- Weight Loss Applications : Another research project focused on the compound's role in weight management strategies. It demonstrated that the compound could enhance metabolic rates through increased norepinephrine levels, thus promoting fat oxidation.
- Receptor Binding Studies : In vitro assays have indicated that this compound exhibits a notable binding affinity for certain amine-specific receptors. These findings suggest its potential as a model compound for developing targeted drug delivery systems .
Comparative Analysis
To better understand the unique properties of 2,2,4-Trimethylpentan-1-amine hydrochloride, a comparison with similar compounds can be insightful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2,2,3-Trimethylbutan-1-amine | Similar branched structure | Moderate stimulant effects |
| 2-Methylaminohexane | Linear structure with less branching | Lower potency in enhancing cognition |
| 1-Methylaminoheptane | Longer carbon chain | Reduced receptor interaction |
Q & A
Q. Key Reagents and Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Optimization Tips |
|---|---|---|---|---|
| 1 | NH₃, Pd/C | Toluene | 80–100°C | Use excess ammonia to minimize side reactions |
| 2 | HCl (gas) | Ethanol | 0–5°C | Slow addition to prevent exothermic runaway |
How can researchers optimize reaction conditions to improve the yield of 2,2,4-Trimethylpentan-1-amine hydrochloride?
Advanced Research Focus
Yield optimization requires systematic parameter adjustments:
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) for amine alkylation efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of ammonia.
- Temperature control : Lower temperatures during HCl addition reduce byproduct formation.
Case Study
A Thermo Scientific protocol for analogous chloroethylamine hydrochlorides suggests:
- Stoichiometric ratios : 1.2:1 HCl-to-amine molar ratio ensures complete salt formation .
- Purification : Recrystallization from ethanol/ether mixtures improves purity (>98%) .
Reference : Optimization strategies for hydrochloride salts are informed by methodologies for structurally related amines .
What spectroscopic techniques are most effective for characterizing 2,2,4-Trimethylpentan-1-amine hydrochloride?
Basic Research Focus
Characterization requires a multi-technique approach:
- ¹H/¹³C NMR : Identify branching patterns and amine proton environments (e.g., δ 1.2–1.5 ppm for methyl groups).
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- FT-IR : Detect N–H stretching (~3200 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).
Q. Analytical Data Comparison
| Technique | Expected Signals for Target Compound | Reference Compound (e.g., 2-Chloroethylamine HCl) |
|---|---|---|
| ¹H NMR | 1.1 ppm (s, 9H, CH₃), 2.3 ppm (m, 2H, CH₂) | 3.6 ppm (t, 2H, CH₂Cl) |
| MS | m/z 144.2 (M+H⁺) | m/z 116.0 (M+H⁺) |
Reference : Structural analogs like 2-chloroethylamine hydrochloride provide benchmark spectral data .
What strategies are employed to analyze the stability of 2,2,4-Trimethylpentan-1-amine hydrochloride under varying pH and temperature conditions?
Advanced Research Focus
Stability studies involve:
- Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C.
- HPLC monitoring : Track degradation products (e.g., free amine or oxidized species) over time.
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., >150°C for hydrochloride dissociation).
Q. Key Findings from Analogous Compounds
| Condition | Observed Degradation Pathway | Mitigation Strategy |
|---|---|---|
| pH > 10 | Amine liberation from HCl salt | Store at pH 4–6 |
| Humidity | Deliquescence | Use desiccants |
Reference : Safety data sheets for similar amines highlight pH-sensitive degradation .
How is the biological activity of 2,2,4-Trimethylpentan-1-amine hydrochloride assessed in pharmacological research?
Advanced Research Focus
Biological evaluation typically includes:
- In vitro receptor binding assays : Screen for interactions with GPCRs or ion channels.
- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HEK293) to determine IC₅₀ values.
- Metabolic stability : Incubate with liver microsomes to assess hepatic clearance.
Q. Example Protocol
Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) .
Dose-response curves : Fit data to Hill equations for EC₅₀/IC₅₀ calculations.
Reference : PubChem notes analogous amines are studied for biomolecular interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
